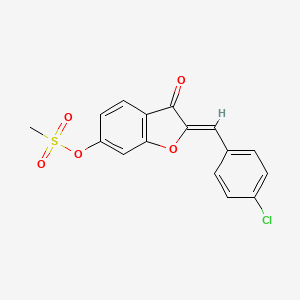

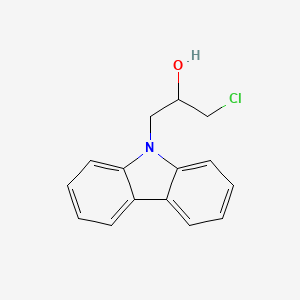

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2Z)-2-(4-Chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a chemical compound with the molecular formula C16H11ClO5S. Its average mass is 350.773 Da and its monoisotopic mass is 350.001556 Da .

Chemical Reactions Analysis

The chemical reactions involving this compound could be studied using techniques like thermogravimetric analysis (TGA), which provides information about physical phenomena such as phase transitions, absorption, adsorption and desorption; as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. Solid-phase extraction (SPE) is one such technique that separates compounds based on their physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Benzofuran Derivative Synthesis : The compound is involved in reactions leading to benzofuran derivatives. One study demonstrates a process where O-arylhydroxylamine hydrochlorides react with cyclic or acyclic ketones in the presence of methanesulfonic acid, resulting in benzofuran derivatives. This process includes a one-pot condensation-rearrangement-cyclization reaction sequence and is significant due to its efficiency and yield (Contiero et al., 2009).

Ring-opening Reactions : Methanesulfonic acid is effective in the reductive ring-opening of O-benzylidene acetals. This reaction showcases the use of methanesulfonic acid as a substitute for ethereal HCl, providing a more convenient method for the ring-opening reaction, thus indicating the versatility of the compound in chemical synthesis (Zinin et al., 2007).

Catalysis in Organic Synthesis : The compound serves as a precursor for generating o-quinodimethanes, which are crucial for [4+2] cycloadducts formation. This application highlights its role in facilitating complex organic reactions and advancing synthetic methodologies (Shirakawa & Sano, 2014).

Alkylation Reactions : Methanesulfonic acid is used in the electrophilic addition of long-chain olefins to benzene, showcasing its role in the production of linear alkylbenzenes. This application is particularly noteworthy due to its environmental friendliness and the recyclability of methanesulfonic acid (Luong et al., 2004).

Intermediates in Drug Synthesis : The compound is utilized in the preparation of important intermediates for drug manufacturing, such as zonisamide, an anti-convulsant drug. This indicates its vital role in the pharmaceutical industry and drug development (Arava et al., 2007).

Direct Dehydrogenative Alkylation : A manganese dioxide-methanesulfonic acid oxidation system has been developed to promote direct coupling of benzylic ethers and carbamates with simple ketones. This showcases the compound's role in facilitating oxidative C-H bond activation, a crucial reaction in organic synthesis (Liu et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-23(19,20)22-12-6-7-13-14(9-12)21-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMLCCZKMISKSL-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2424884.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2424885.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide](/img/structure/B2424891.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)

![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)

![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)

![ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)

![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)

![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)